6-(Piperazin-1-yl)pyridine-2-carbonitrile
Overview
Description
6-(Piperazin-1-yl)pyridine-2-carbonitrile is a useful research compound. Its molecular formula is C10H12N4 and its molecular weight is 188.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Therapeutic Uses and Molecular Design
6-(Piperazin-1-yl)pyridine-2-carbonitrile, due to its piperazine core, is significant in the rational design of drugs, exhibiting a wide range of therapeutic uses. Piperazine derivatives, including this compound, are part of various drugs serving as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Slight modifications in the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules. This flexibility makes piperazine-based molecules, including this compound, a valuable building block in drug discovery, highlighting the importance of further therapeutic investigations on this motif (Rathi, Syed, Shin, & Patel, 2016).
Anti-mycobacterial Activity
Piperazine derivatives have shown significant anti-mycobacterial activity, particularly against Mycobacterium tuberculosis (MTB). This includes activity against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The review of anti-mycobacterial compounds indicates that piperazine, as a vital building block, has been central to the development of potent anti-TB molecules. The structure-activity relationship (SAR) elaborations from these studies assist in understanding how modifications to the piperazine core, such as in this compound, can lead to safer, selective, and cost-effective anti-mycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
Medicinal Chemistry and Pharmacophore Development
The piperazine core is recognized for its broad spectrum of pharmacological applications. Derivatives of piperazine, like this compound, are integral in the synthesis of derivatives showing potent pharmacophoric activities. The modifications in the piperazine moiety have been associated with high efficacy, potency, and reduced toxicity, marking its significance in the development of new therapeutic agents (Mohammed, Begum, Zabiulla, & Khanum, 2015).
Role in TB Treatment Development
The development of Macozinone, a piperazine-benzothiazinone, for TB treatment highlights the significance of piperazine derivatives in addressing infectious diseases. Macozinone's progress in clinical studies underscores the potential of piperazine-based compounds, such as this compound, in the formulation of more efficient drug regimens for TB and possibly other infectious diseases (Makarov & Mikušová, 2020).
Properties
IUPAC Name |
6-piperazin-1-ylpyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-8-9-2-1-3-10(13-9)14-6-4-12-5-7-14/h1-3,12H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWVNEGUTLXDMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC(=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
909413-61-2 | |
Record name | 6-(piperazin-1-yl)pyridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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